molecular formula C16H27N3O B7512636 (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone

(2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone

Cat. No. B7512636
M. Wt: 277.40 g/mol
InChI Key: ROULCVYUXLPVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone, also known as 25B-NBOMe, is a synthetic psychoactive substance that belongs to the class of N-benzylphenethylamines. It was first synthesized in 2004 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its hallucinogenic effects. However, its potential as a research tool in the field of neuroscience and pharmacology has also been explored.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, which can affect mood, perception, and cognition. The exact mechanism by which (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone produces its hallucinogenic effects is not fully understood, but it is thought to involve the activation of cortical and subcortical brain regions.
Biochemical and physiological effects:
The biochemical and physiological effects of (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone are similar to those of other hallucinogens. It can produce altered states of consciousness, changes in mood, perception, and thought processes. It can also cause physical effects such as increased heart rate, blood pressure, and body temperature. The effects of (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone can last for several hours and may be accompanied by feelings of euphoria, anxiety, or paranoia.

Advantages and Limitations for Lab Experiments

One advantage of using (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of hallucinogens on this receptor in a controlled setting. However, the use of (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone in lab experiments is limited by its potential for abuse and the lack of data on its long-term effects. It is also important to note that the use of (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone in lab experiments should be done with caution and under strict safety protocols.

Future Directions

There are several future directions for research on (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone. One area of interest is the development of new treatments for psychiatric disorders based on the mechanisms of action of hallucinogens. Another direction is the study of the long-term effects of (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone on the brain and behavior. Additionally, the synthesis of new derivatives of (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone with improved selectivity and safety profiles could lead to the development of new research tools and potential therapeutic agents.

Synthesis Methods

The synthesis of (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone involves a multi-step process that starts with the condensation of 2,5-dimethylpyrrole-3-carbaldehyde with 4-ethylpiperazine. The resulting intermediate is then reacted with 2-(2-methoxyphenyl)ethylamine to form the final product. The synthesis of (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone requires specialized equipment and expertise, as it involves the use of hazardous chemicals and reactions that can be highly exothermic.

Scientific Research Applications

(2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone has been used in scientific research to study the mechanisms of action of hallucinogens and their effects on the brain. It has been found to act as a partial agonist at the 5-HT2A receptor, which is a key target for many hallucinogens. This receptor is involved in the regulation of mood, perception, and cognition. By studying the effects of (2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone on this receptor, researchers can gain insights into how hallucinogens affect the brain and potentially develop new treatments for psychiatric disorders.

properties

IUPAC Name

(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-6-17-7-9-18(10-8-17)16(20)15-11-13(4)19(12(2)3)14(15)5/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROULCVYUXLPVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(N(C(=C2)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethyl-1-propan-2-ylpyrrol-3-yl)-(4-ethylpiperazin-1-yl)methanone

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